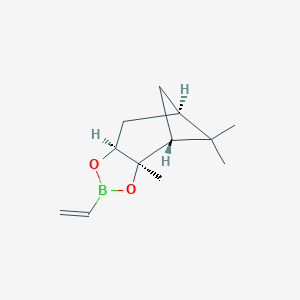

(+)-Vinylboronic acid pinanediol ester

Descripción general

Descripción

“(+)-Vinylboronic acid pinanediol ester” is a high-quality chemical provided by specialist distributors serving life science .

Molecular Structure Analysis

The molecular structure of “(+)-Vinylboronic acid pinanediol ester” is represented by the formula C12H19BO2 .Physical And Chemical Properties Analysis

“(+)-Vinylboronic acid pinanediol ester” is a liquid at room temperature. It has a molecular weight of 206.09 and a molecular formula of C12H19BO2 .Aplicaciones Científicas De Investigación

Vinylboronic Acid Pinanediol Ester in Polymer Synthesis

Vinylboronic acid pinanediol ester (VBpin) has been utilized as a comonomer in radical copolymerization with styrene, leading to the synthesis of vinyl alcohol (VA)-styrene copolymers. This process is notable due to the difficulty in synthesizing such copolymers using typical VA precursor monomers like vinyl acetate (VAc). The research highlights the ability to control the molar mass through RAFT polymerization and adjust the VA composition ratio between 11% to 72%, thus impacting the solubility and glass-transition temperature of the resulting copolymers (Makino, Nishikawa, & Ouchi, 2021).

Synthesis of α-Aminoboronic Esters

The compound has been employed in the asymmetric synthesis of stable α-aminoboronic esters. Specifically, Bis(pinanediolato)diboron (B2pnd2) was utilized as the nucleophile, instead of the commonly used bis(pinacolato)diboron, in the stereospecific synthesis catalyzed by a triazole-based N-heterocyclic carbene (NHC) and Cu(I) chloride. The resulting pinanediol-protected α-aminoboronic esters showcased significantly enhanced stability compared to their pinacol derivatives (Chen, Chen, Zheng, & Sun, 2014).

Stability and Reactivity in Coupling Reactions

Vinylboronic acid pinanediol ester derivatives have been highlighted for their stability and reactivity in coupling reactions. For instance, 4,4,6-Trimethyl-2-vinyl-1,3,2-dioxaborinane, a related compound, has been noted for its superior performance in terms of stability and reactivity compared to the vinylboronate pinacol ester. It has shown improved selectivity for Heck versus Suzuki coupling with both aryl iodides and bromides and is easier to prepare and store (Lightfoot, Maw, Thirsk, Twiddle, & Whiting, 2003).

Safety and Hazards

Mecanismo De Acción

Target of Action

The primary target of (+)-Vinylboronic acid pinanediol ester is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The compound serves as an organoboron reagent in this process .

Mode of Action

The compound participates in the SM coupling reaction through two key processes: oxidative addition and transmetalation . In oxidative addition, palladium becomes oxidized through its donation of electrons to form a new Pd–C bond . In transmetalation, the compound, being a formally nucleophilic organic group, is transferred from boron to palladium .

Biochemical Pathways

The compound is involved in the SM coupling reaction, which is a key biochemical pathway in organic synthesis . It contributes to the formation of carbon–carbon bonds, enabling the synthesis of complex organic compounds .

Pharmacokinetics

It’s known that the compound is relatively stable and readily prepared , which suggests it may have favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

Result of Action

The result of the compound’s action is the formation of new carbon–carbon bonds via the SM coupling reaction . This enables the synthesis of a wide range of organic compounds, contributing to various areas of organic chemistry .

Action Environment

The action of (+)-Vinylboronic acid pinanediol ester is influenced by various environmental factors. For instance, the stability of the compound’s trigonal esters formed with pinanediol is insensitive to electronic effects, but electron-accepting substituents stabilize the hydroxocomplexes . Additionally, the compound’s reactivity in the SM coupling reaction can be influenced by the presence of other reagents and the reaction conditions .

Propiedades

IUPAC Name |

(1R,2R,6S,8R)-4-ethenyl-2,9,9-trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.02,6]decane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19BO2/c1-5-13-14-10-7-8-6-9(11(8,2)3)12(10,4)15-13/h5,8-10H,1,6-7H2,2-4H3/t8-,9-,10+,12-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POAOFRAFKLHZGL-MWGHHZFTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC2CC3CC(C3(C)C)C2(O1)C)C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

B1(O[C@H]2C[C@H]3C[C@@H]([C@]2(O1)C)C3(C)C)C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19BO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10511258 | |

| Record name | (3aR,4R,6R,7aS)-2-Ethenyl-3a,5,5-trimethylhexahydro-2H-4,6-methano-1,3,2-benzodioxaborole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10511258 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(+)-Vinylboronic acid pinanediol ester | |

CAS RN |

132488-71-2 | |

| Record name | (3aR,4R,6R,7aS)-2-Ethenyl-3a,5,5-trimethylhexahydro-2H-4,6-methano-1,3,2-benzodioxaborole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10511258 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[4-[(2-Hydroxytetradecyl)oxy]phenyl]phenyliodonium hexafluoroantimonate](/img/structure/B160686.png)

![Cytidine, N-benzoyl-5'-O-[bis(4-methoxyphenyl)phenylmethyl]-2'-deoxy-](/img/structure/B160703.png)